![molecular formula C17H12N4O3 B11537037 4-nitro-N'-[(E)-quinolin-7-ylmethylidene]benzohydrazide](/img/structure/B11537037.png)
4-nitro-N'-[(E)-quinolin-7-ylmethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N’-[(E)-quinolin-7-ylmethylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group at the 4-position of the benzohydrazide moiety and a quinoline ring attached via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-[(E)-quinolin-7-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and quinoline-7-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-nitro-N’-[(E)-quinolin-7-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of the corresponding nitroso or amino derivatives.
Reduction: Formation of the hydrazine derivative.
Substitution: Formation of substituted benzohydrazides.
Wissenschaftliche Forschungsanwendungen
4-nitro-N’-[(E)-quinolin-7-ylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical sensors
Wirkmechanismus
The mechanism of action of 4-nitro-N’-[(E)-quinolin-7-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro group and quinoline ring play crucial roles in its bioactivity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrobenzohydrazide: A simpler analog with similar structural features but lacking the quinoline ring.
3-nitro-N’-[(1E)-quinolin-7-ylmethylidene]benzohydrazide: A closely related compound with a nitro group at the 3-position instead of the 4-position.
Uniqueness
4-nitro-N’-[(E)-quinolin-7-ylmethylidene]benzohydrazide is unique due to the presence of both the nitro group and the quinoline ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C17H12N4O3 |
---|---|
Molekulargewicht |
320.30 g/mol |
IUPAC-Name |
4-nitro-N-[(E)-quinolin-7-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C17H12N4O3/c22-17(14-5-7-15(8-6-14)21(23)24)20-19-11-12-3-4-13-2-1-9-18-16(13)10-12/h1-11H,(H,20,22)/b19-11+ |
InChI-Schlüssel |
OHWPDUXUVWLBBY-YBFXNURJSA-N |
Isomerische SMILES |
C1=CC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1 |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.